molecular formula C7H16N2 B12278735 (3S,4S)-N,4-dimethyl-piperidin-3-amine

(3S,4S)-N,4-dimethyl-piperidin-3-amine

Cat. No.: B12278735
M. Wt: 128.22 g/mol
InChI Key: MGQFIZCZIYDUSZ-NKWVEPMBSA-N
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Description

(3S,4S)-N,4-dimethyl-piperidin-3-amine is a chiral amine compound with significant importance in various fields of chemistry and pharmacology. This compound is characterized by its piperidine ring structure, which is substituted with a dimethylamino group at the nitrogen atom and a methyl group at the 4-position. The stereochemistry of the compound is defined by the (3S,4S) configuration, indicating the spatial arrangement of the substituents around the chiral centers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-N,4-dimethyl-piperidin-3-amine typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as a piperidine derivative, using a chiral catalyst. The reaction conditions often include hydrogen gas, a solvent like ethanol or methanol, and a chiral catalyst such as a rhodium or ruthenium complex.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale asymmetric synthesis using continuous flow reactors. This approach allows for better control over reaction conditions and scalability. The use of chiral ligands and catalysts is crucial to achieving high enantioselectivity and yield.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-N,4-dimethyl-piperidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.

    Reduction: Reduction reactions can convert the compound into different amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen atom or the piperidine ring using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid, acetonitrile as solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.

    Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents like dimethylformamide.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

(3S,4S)-N,4-dimethyl-piperidin-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3S,4S)-N,4-dimethyl-piperidin-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s chiral centers play a crucial role in its binding affinity and selectivity. The pathways involved may include modulation of neurotransmitter systems or inhibition of specific enzymes, depending on the application.

Comparison with Similar Compounds

Similar Compounds

  • (3R,4R)-N,4-dimethyl-piperidin-3-amine
  • (3S,4S)-N-methyl-piperidin-3-amine
  • (3S,4S)-N,4-diethyl-piperidin-3-amine

Uniqueness

(3S,4S)-N,4-dimethyl-piperidin-3-amine is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Compared to its enantiomers and analogs, this compound may exhibit different pharmacokinetics, binding affinities, and reactivity, making it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C7H16N2

Molecular Weight

128.22 g/mol

IUPAC Name

(3S,4S)-N,4-dimethylpiperidin-3-amine

InChI

InChI=1S/C7H16N2/c1-6-3-4-9-5-7(6)8-2/h6-9H,3-5H2,1-2H3/t6-,7+/m0/s1

InChI Key

MGQFIZCZIYDUSZ-NKWVEPMBSA-N

Isomeric SMILES

C[C@H]1CCNC[C@H]1NC

Canonical SMILES

CC1CCNCC1NC

Origin of Product

United States

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